Cas no 21572-26-9 (Phenyl(trivinyl)stannane)

Phenyl(trivinyl)stannane structure
Product name:Phenyl(trivinyl)stannane
Phenyl(trivinyl)stannane Chemical and Physical Properties
Names and Identifiers
-
- tris(ethenyl)-phenylstannane
- DTXSID10341996
- Phenyltrivinylstannane
- Phenyl(trivinyl)stannane
- QFFPDACBFGDFBS-UHFFFAOYSA-N
- Stannane, phenyltrivinyl-
- Phenyl(trivinyl)stannane #
- 21572-26-9
-
- Inchi: InChI=1S/C6H5.3C2H3.Sn/c1-2-4-6-5-3-1;3*1-2;/h1-5H;3*1H,2H2;
- InChI Key: QFFPDACBFGDFBS-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 278.011753Da
- Monoisotopic Mass: 278.011753Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
Phenyl(trivinyl)stannane Related Literature
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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